BRD9 Degrader-3

BRD9 degradation PROTAC molecular glue

Molecular glue degraders achieve potent degradation without PROTAC linker complexity. For BRD9 depletion studies requiring maximal potency at minimal concentration. - **DC50:** <1.25 nM (vs. 56.6 nM for dBRD9) - **Mechanism:** Simultaneous BRD9 & E3 ligase binding - **Application:** Ternary complex biophysics, degrader comparator assays - **Purity:** ≥98% HPLC - **Shipping:** Ambient, long-term storage at -20°C

Molecular Formula C39H46FN5O4
Molecular Weight 667.8 g/mol
Cat. No. B15543746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9 Degrader-3
Molecular FormulaC39H46FN5O4
Molecular Weight667.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H46FN5O4/c1-25-26(2)37(46)42(4)23-33(25)29-18-35(48-5)34(36(19-29)49-6)24-44-16-14-43(15-17-44)22-28-8-7-9-31-27(3)45(13-10-32(28)31)38(47)30(21-41)20-39(40)11-12-39/h7-9,18-20,23,27H,10-17,22,24H2,1-6H3/b30-20+
InChIKeyQABFAXHFQBGFIR-TWKHWXDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD9 Degrader-3: A Molecular Glue Degrader


BRD9 Degrader-3 (compound B20) is a molecular glue-type degrader that targets bromodomain-containing protein 9 (BRD9), a subunit of the ncBAF (non-canonical BRG1-associated factor) chromatin remodeling complex . Unlike bifunctional PROTACs that employ distinct target-binding and E3 ligase-binding moieties connected by a linker, BRD9 Degrader-3 functions as a molecular glue by simultaneously binding BRD9 and recruiting an E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of BRD9 . The compound has a molecular formula of C39H46FN5O4, a molecular weight of 667.81 g/mol, and is identified by CAS number 3033018-77-5 .

Why BRD9 Degrader-3 Is Nonsubstitutable


BRD9-targeting compounds are not functionally interchangeable due to fundamental differences in mechanism of action, degradation efficiency, and selectivity profile. BRD9 Degrader-3 operates as a molecular glue, a modality distinct from PROTACs (which use bifunctional ligands) and conventional bromodomain inhibitors (which occupy the binding pocket without inducing degradation). These mechanistic differences translate to quantifiable variation in degradation potency: BRD9 Degrader-3 achieves a DC50 of <1.25 nM, which is substantially lower than the DC50 of 56.6 nM reported for the PROTAC dBRD9 in MOLM-13 cells and the DC50 of 34 nM for the VHL-based degrader VZ185 against BRD9 . Furthermore, the molecular glue mechanism may confer a distinct selectivity fingerprint compared to cereblon-recruiting PROTACs, which can exhibit differential off-target degradation of IKZF family transcription factors [1]. Substitution without prior validation would introduce uncontrolled variables including degradation kinetics, maximal degradation efficiency (Dmax), and off-target proteomic effects, potentially confounding experimental interpretation [2].

Comparative Evidence Against Key Degraders


Degradation Potency vs. dBRD9

BRD9 Degrader-3 achieves a DC50 of <1.25 nM for BRD9 degradation, which is approximately 45-fold more potent than dBRD9, a widely used cereblon-recruiting PROTAC degrader, which exhibits an IC50 of 56.6 nM in MOLM-13 acute myeloid leukemia cells . Both compounds are intended for BRD9 degradation, but the molecular glue mechanism of BRD9 Degrader-3 enables substantially higher potency at lower concentrations.

BRD9 degradation PROTAC molecular glue DC50 targeted protein degradation

Potency vs. VZ185 Dual Degrader

BRD9 Degrader-3 demonstrates a DC50 of <1.25 nM for BRD9 degradation . In contrast, VZ185, a von Hippel-Lindau (VHL)-based PROTAC developed as a dual degrader probe, exhibits DC50 values of 34 nM for BRD9 and 4 nM for BRD7 [1]. This represents a >27-fold difference in BRD9 degradation potency. Furthermore, VZ185 degrades both BRD9 and its close homolog BRD7, whereas the selectivity profile of BRD9 Degrader-3 toward BRD7 has not been publicly disclosed in vendor datasheets, representing a key data gap for comparative evaluation.

BRD9 BRD7 VHL molecular glue degradation selectivity

Benchmarking vs. Next-Generation Degraders

BRD9 Degrader-3 (DC50 < 1.25 nM) falls within the sub-nanomolar potency range characteristic of next-generation BRD9 degraders. For comparison, CW-3308, an orally bioavailable cereblon-recruiting PROTAC, exhibits DC50 < 10 nM with Dmax > 90% in G401 and HS-SY-II cells and achieves 91% oral bioavailability in mice [1]. PROTAC BRD9 Degrader-7 (also designated C6) demonstrates a DC50 of 1.02 ± 0.52 nM with Cmax of 3436.95 ng/mL and no degradation of BRD4 or BRD7 [2]. While BRD9 Degrader-3's DC50 is competitive with these advanced degraders, vendor datasheets do not provide in vivo pharmacokinetic data, oral bioavailability, or tumor xenograft efficacy data for BRD9 Degrader-3, distinguishing its application profile as predominantly in vitro or ex vivo.

oral bioavailability in vivo degradation DC50 BRD9 PROTAC

Molecular Glue vs. PROTAC Mechanism

BRD9 Degrader-3 is explicitly described as a molecular glue, a distinct class of targeted protein degraders that stabilize protein-protein interactions between the target (BRD9) and an E3 ligase without requiring separate target-binding and ligase-binding moieties connected by a flexible linker . This contrasts with PROTACs such as dBRD9, VZ185, and CW-3308, which are heterobifunctional molecules. Molecular glues can exhibit cooperative ternary complex formation and may access distinct E3 ligases not typically amenable to PROTAC-mediated recruitment. Recent reports describe DCAF16-recruiting molecular glues for BRD9 degradation, representing a non-CRBN, non-VHL mechanism [1]. However, the specific E3 ligase recruited by BRD9 Degrader-3 has not been disclosed in publicly available vendor documentation, representing a limitation in the current characterization of this compound .

molecular glue PROTAC mechanism of action ternary complex cooperativity

Selectivity and In Vivo Data Gaps

Critical differentiation of BRD9 Degrader-3 from established comparators is constrained by the absence of publicly available data on: (1) degradation selectivity relative to BRD7 and BRD4, (2) in vivo pharmacokinetic parameters (Cmax, AUC, bioavailability), and (3) tumor xenograft pharmacodynamic efficacy. For reference, dBRD9 does not degrade BRD4 or BRD7 at concentrations up to 5 μM ; CW-3308 demonstrates high degradation selectivity over BRD7 and BRD4 proteins [1]; and PROTAC BRD9 Degrader-7 exhibits no degradation of BRD4 or BRD7 . Without comparable selectivity data for BRD9 Degrader-3, researchers cannot determine whether this compound offers selective BRD9 degradation or dual BRD9/BRD7 degradation similar to VZ185. This data gap precludes definitive claims of superior selectivity and mandates empirical validation in the user's experimental system.

selectivity BRD7 off-target pharmacokinetics data gap

Recommended Applications


High-Sensitivity In Vitro Degradation Assays

BRD9 Degrader-3 is optimally deployed in in vitro cellular assays where maximal degradation potency at minimal compound concentration is the primary selection criterion. With a DC50 of <1.25 nM, this compound enables BRD9 depletion studies in cell lines with low endogenous BRD9 expression or in assays with limited dynamic range, where less potent degraders such as dBRD9 (IC50 = 56.6 nM) may fail to achieve complete target engagement at concentrations compatible with cell viability . Typical applications include dose-response analysis of BRD9-dependent transcriptional programs, ncBAF complex disruption studies, and synergy screens with chemotherapeutic agents in BRD9-dependent cancer cell lines.

PROTAC vs. Molecular Glue Mechanistic Studies

As a molecular glue, BRD9 Degrader-3 serves as a comparator compound in studies designed to dissect mechanistic differences between heterobifunctional PROTACs and molecular glue degraders targeting the same protein . Researchers can employ BRD9 Degrader-3 alongside cereblon-recruiting PROTACs (e.g., dBRD9) or VHL-recruiting PROTACs (e.g., VZ185) to investigate: (1) differential E3 ligase dependence across cell types, (2) ternary complex formation kinetics and cooperativity, (3) ubiquitination site specificity, and (4) degradation rate and Dmax. Such studies are valuable for understanding the design principles governing degrader efficacy and for identifying degradation mechanisms most suitable for specific therapeutic contexts.

Ternary Complex Biophysical Characterization

The molecular glue mechanism of BRD9 Degrader-3 positions it as a tool for biophysical studies of induced protein-protein proximity. Applications include surface plasmon resonance (SPR) or fluorescence polarization assays to measure ternary complex formation between BRD9 and the recruited E3 ligase, isothermal titration calorimetry (ITC) to quantify binding thermodynamics and cooperativity, and cryo-electron microscopy (cryo-EM) structural studies of the BRD9-degrader-E3 ligase ternary complex [1]. Unlike PROTACs with flexible linkers that can adopt multiple conformations, molecular glues may yield more defined ternary complex structures amenable to high-resolution structural determination.

Potency Benchmarking and Assay Development

BRD9 Degrader-3 provides a high-potency reference point for establishing assay windows in targeted protein degradation screening cascades. Its DC50 of <1.25 nM defines the upper bound of achievable degradation potency for current BRD9-targeting compounds, enabling researchers to calibrate assay sensitivity and validate detection reagents (e.g., antibodies for HiBiT or NanoLuc fusion systems, Western blot antibodies) for quantifying BRD9 depletion . This compound is particularly useful for developing and optimizing high-throughput degradation assays where maximum signal separation between vehicle and treated conditions is required for robust Z'-factor determination.

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